2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds within the thiazolo[3,2-b][1,2,4]triazole family have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. The study involved creating derivatives with varying substituents and evaluating their effectiveness against various microorganisms. Some of these compounds exhibited good or moderate activities against the test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonism
Another application of related compounds is in the development of neurokinin-1 (NK1) receptor antagonists. Harrison et al. (2001) reported the synthesis of an orally active, water-soluble NK1 receptor antagonist. This compound demonstrated high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting the therapeutic potential of such molecules in neuropsychiatric disorders (Harrison et al., 2001).
Oxidative Stress Modulation
Additionally, thiazolo[3,2-b][1,2,4]triazoles have been investigated for their protective effects against oxidative stress. Aktay et al. (2005) studied a series of these compounds for their ability to prevent ethanol-induced oxidative stress in mice. The findings suggested that certain derivatives could effectively ameliorate peroxidative injury, indicating their potential for managing oxidative stress-related conditions (Aktay et al., 2005).
Anti-inflammatory and Analgesic Activities
Furthermore, the anti-inflammatory and analgesic properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been explored. Tozkoparan et al. (2000) synthesized and evaluated the anti-inflammatory activity of 6-benzylidenethiazolo[3,2-b]-1,2, 4-triazole-5(6H)-ones. These compounds showed promising anti-inflammatory activity, suggesting their potential in developing new therapeutic agents for inflammation-related disorders (Tozkoparan et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-5-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-2-13-22-17-25(23-13)16(26)15(28-17)14(24-7-9-27-10-8-24)11-3-5-12(6-4-11)18(19,20)21/h3-6,14,26H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGLZWFZZAGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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